molecular formula C12H15N3 B140512 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine CAS No. 149692-82-0

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Cat. No. B140512
CAS RN: 149692-82-0
M. Wt: 201.27 g/mol
InChI Key: OUNKWLVIJBPPIF-UHFFFAOYSA-N
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Description

“4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs, which is an attractive strategy for cancer therapy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 with a molecular weight of 118.1359 .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Scientific Research Applications

Biomedical Applications

The compound has been found to have significant biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Anticancer Activity

Pyridine-containing compounds, such as the one , have shown increasing importance for medicinal application as anticancer agents . This has generated concern among researchers in synthesising a variety of pyridine derivatives .

Antiviral Activity

Pyrrolo[3,4-c]pyridine derivatives have shown potential antiviral activities . This makes them a promising area of research for the development of new antiviral drugs .

Antimicrobial Activity

These compounds also have potential antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs .

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives have been found to have potential antidiabetic activities . This suggests they could be used in the treatment of diabetes .

Antimalarial Activity

Pyridine-containing compounds have shown potential as antimalarial agents . This makes them a promising area of research for the development of new antimalarial drugs .

Anticholinesterase Activities

These compounds have shown potential anticholinesterase activities . This suggests they could be used in the treatment of diseases like Alzheimer’s .

Treatment of Diseases of the Nervous and Immune Systems

Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . This opens up a new area of research for these compounds .

Mechanism of Action

Target of Action

The primary targets of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, also known as 3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of FGFRs .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, this compound disrupts these pathways, affecting various biological processes .

Pharmacokinetics

It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer effects.

Future Directions

The future directions of the research on 1H-pyrrolo[2,3-b]pyridine derivatives involve further optimization of these compounds for cancer therapy . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

properties

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNKWLVIJBPPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420614
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

CAS RN

149692-82-0
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (963 mg, 3.2 mmol) was set stirring in 1:1 TFA/CH2Cl2. After 45 min the mixture was evaporated and the golden oil brought up in Et2O. A solid formed and was filtered, washed with Et2O and air dried to give 974 mg (96%) of a white solid as a TFA salt. MS (electrospray): exact mass calculated for C12H15N3, 201.13; m/z found, 202.1 [M++H]. 1H NMR (CDCl3, 400 MHz): 8.09 (dd, J=3.33 Hz, 1.57 Hz, 1H), 7.89 (dd, J=6.26 Hz, 1.57 Hz, 1H), 7.01 (s, 1H), 6.99 (dd, J=4.89 Hz, 3.13 Hz, 1H), 5.04 (br s, 2H), 3.11-3.04 (m, 2H), 2.88-2.79 (m, 1H), 2.73-2.64 (m, 2H), 1.94 (d, J=12.52 Hz, 2H), 1.65-1.63 (m, 2H).
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

TFA (5.0 mL, 3.58 mmol) was added in one portion at ambient temperature to a stirred suspension of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate (1.08 g, 3.58 mmol) in DCM (8 mL). The resulting solution was stirred for 30 minutes then applied to an SCX column and eluted with MeOH followed by 2M ammonia in methanol. Pure fractions were combined and concentrated by evaporation, then triturated with ether to give a solid which was collected by filtration and air-dried to give 3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine (0.64 g, 88%) as a colourless solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
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4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Reactant of Route 3
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Reactant of Route 4
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Reactant of Route 5
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Reactant of Route 6
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

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